molecular formula C17H14N2O2 B3422493 2,2-Bis-(4-cyanatophenyl)propane CAS No. 25722-66-1

2,2-Bis-(4-cyanatophenyl)propane

Cat. No.: B3422493
CAS No.: 25722-66-1
M. Wt: 278.30 g/mol
InChI Key: AHZMUXQJTGRNHT-UHFFFAOYSA-N
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Description

2,2-Bis-(4-cyanatophenyl)propane is a chemical compound with the molecular formula C17H14N2O2This compound is characterized by its white to almost white powder or crystalline appearance and has a melting point of approximately 80°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Bis-(4-cyanatophenyl)propane is synthesized through the reaction of bisphenol A with cyanogen bromide in the presence of a base. The reaction typically occurs in an organic solvent such as acetone or methyl ethyl ketone. The process involves the formation of cyanate esters from the hydroxyl groups of bisphenol A .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis-(4-cyanatophenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Bis-(4-cyanatophenyl)propane has a wide range of applications in scientific research and industry:

Mechanism of Action

The primary mechanism of action for 2,2-Bis-(4-cyanatophenyl)propane involves the cyclotrimerization of cyanate esters to form triazine rings. This reaction is facilitated by the presence of catalysts and elevated temperatures. The resulting triazine-based polymers exhibit high thermal stability, low dielectric constant, and excellent mechanical properties .

Comparison with Similar Compounds

Similar Compounds

    2,2-Bis-(4-cyanatophenyl)hexafluoropropane: A cyanate derivative of bisphenol AF.

    1,1-Dichloro-2,2-(4-cyanatophenyl)ethylene: A cyanate derivative of bisphenol C.

    2-(4’-Cyanatophenyl)-2-[4-(4’-cyanatophenyl)phenyl]propane: Another cyanate ester with similar properties

Uniqueness

2,2-Bis-(4-cyanatophenyl)propane is unique due to its ability to form highly crosslinked polymers with exceptional thermal and mechanical properties. Its versatility in various chemical reactions and applications in high-performance materials make it a valuable compound in both research and industry .

Properties

IUPAC Name

[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHZMUXQJTGRNHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25722-66-1
Record name Cyanic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer
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DSSTOX Substance ID

DTXSID60893753
Record name 1,3-Bis(4-cyanophenyl)propane
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Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester
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CAS No.

1156-51-0, 25722-66-1
Record name Bisphenol A dicyanate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester
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Record name Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester, homopolymer
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer
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Record name Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester
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Record name 1,3-Bis(4-cyanophenyl)propane
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Record name 4,4'-isopropylidenediphenyl dicyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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